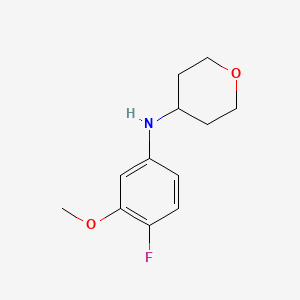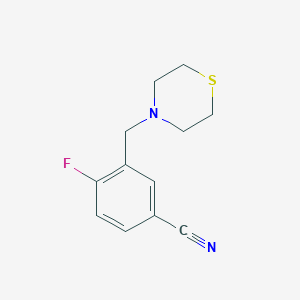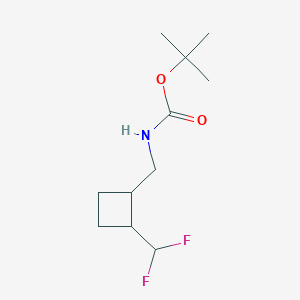
(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with dimethylamino and difluoro groups. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often utilize automated systems to control reaction parameters and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products:
Applications De Recherche Scientifique
Chemistry: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid is extensively used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the synthesis of biaryl compounds .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and sensors for carbohydrates. The unique properties of this compound make it a potential candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with specific enzymes and proteins .
Comparaison Avec Des Composés Similaires
(4-(Dimethylamino)phenylboronic acid): This compound lacks the difluoro substitution but shares the dimethylamino and boronic acid groups.
(4-(Dimethylamino)-2-fluorophenyl)boronic acid): This compound has only one fluorine substitution, making it less electron-withdrawing compared to the difluoro derivative.
Uniqueness: The presence of both dimethylamino and difluoro groups in (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C8H10BF2NO2 |
|---|---|
Poids moléculaire |
200.98 g/mol |
Nom IUPAC |
[4-(dimethylamino)-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H10BF2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4,13-14H,1-2H3 |
Clé InChI |
QIYNHMRYRLEBDC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1F)N(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)


![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)


![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)





